N-acetyl oxcarbazepine
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Overview
Description
N-acetyl oxcarbazepine is a derivative of oxcarbazepine, which is an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy. This compound is formed as a potential impurity during the bulk synthesis of oxcarbazepine . It is important to control the levels of this compound in pharmaceutical preparations to ensure the safety and efficacy of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl oxcarbazepine involves the acetylation of oxcarbazepine. This can be achieved by reacting oxcarbazepine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-acetyl oxcarbazepine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially forming reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, potentially forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under basic conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives .
Scientific Research Applications
N-acetyl oxcarbazepine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-acetyl oxcarbazepine is not well-documented, but it is believed to be similar to that of oxcarbazepine. Oxcarbazepine and its derivatives, including this compound, are thought to exert their effects by blocking voltage-sensitive sodium channels. This stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses, thereby preventing the spread of seizures .
Comparison with Similar Compounds
Similar Compounds
Oxcarbazepine: The parent compound, used as an anticonvulsant and mood stabilizer.
N-formyl oxcarbazepine: Another impurity formed during the synthesis of oxcarbazepine.
N-carbamoyl oxcarbazepine: Another impurity formed during the synthesis of oxcarbazepine.
Oxcarbazepine dimer: Another impurity formed during the synthesis of oxcarbazepine.
Uniqueness
N-acetyl oxcarbazepine is unique due to its specific acetyl group, which distinguishes it from other impurities and derivatives of oxcarbazepine. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it an important compound to study in the context of oxcarbazepine formulations .
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-acetyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)18-17(22)19-14-8-4-2-6-12(14)10-16(21)13-7-3-5-9-15(13)19/h2-9H,10H2,1H3,(H,18,20,22) |
InChI Key |
YUQHIZBYIGTPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)N1C2=CC=CC=C2CC(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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